N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide
Description
N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a chloro substituent, and a quinoline moiety
Properties
IUPAC Name |
N-butyl-3-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-3-11-24(21(26)16-8-6-9-18(22)13-16)14-17-12-15-7-4-5-10-19(15)23-20(17)25/h4-10,12-13H,2-3,11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFRXKLGIUWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amidation: The chlorinated quinoline derivative is reacted with butylamine and benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Lacks the chloro and quinoline substituents, resulting in different chemical and biological properties.
3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide: Similar structure but lacks the butyl group, which may affect its solubility and bioavailability.
N-butyl-3-chloro-N-[(2-hydroxyphenyl)methyl]benzamide: Similar structure but with a phenyl group instead of a quinoline moiety, leading to different biological activities.
Uniqueness
N-butyl-3-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]benzamide is unique due to the presence of both the quinoline and benzamide moieties, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
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